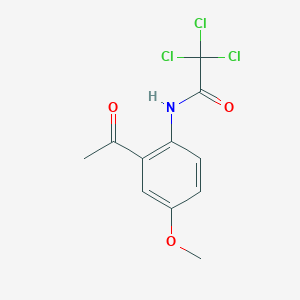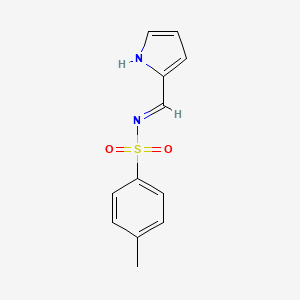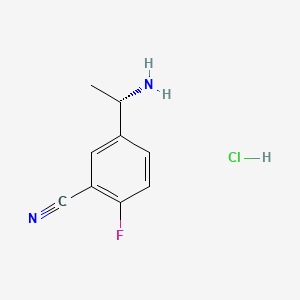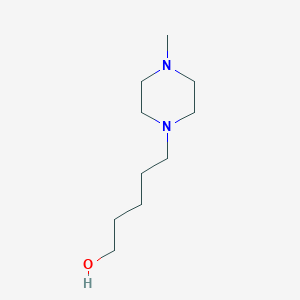![molecular formula C18H27N3O4 B13661032 Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)
Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate is a complex organic compound that features a picolinate ester linked to a piperidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate typically involves multiple steps:
Formation of the Boc-protected piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl group to prevent unwanted reactions at the amine site.
Coupling with picolinic acid: The Boc-protected piperidine is then coupled with picolinic acid or its derivatives under conditions that promote ester formation. Common reagents for this step include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
Methylation: The final step involves the methylation of the ester group to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Deprotected amine derivatives.
Applications De Recherche Scientifique
Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group provides protection during synthesis, which can be removed to reveal the active amine group that interacts with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(Boc-amino)picolinate: Similar structure but lacks the piperidine ring.
Methyl 4-(Boc-amino)picolinate: Similar but with different substitution on the picolinate ring.
Propriétés
Formule moléculaire |
C18H27N3O4 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
methyl 4-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)20-14-6-5-9-21(12-14)11-13-7-8-19-15(10-13)16(22)24-4/h7-8,10,14H,5-6,9,11-12H2,1-4H3,(H,20,23) |
Clé InChI |
GVTOTSXHWNQXLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)
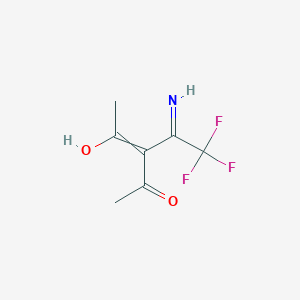

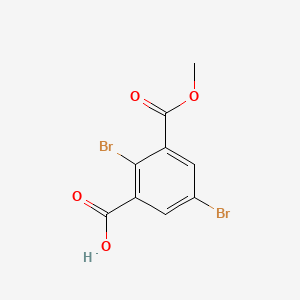
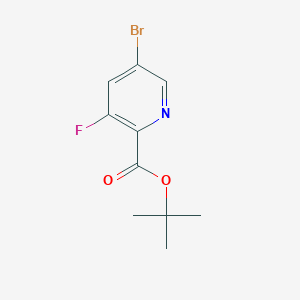
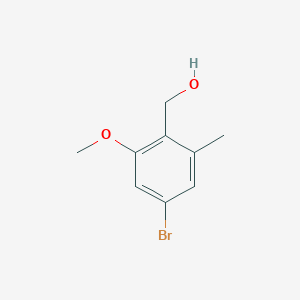
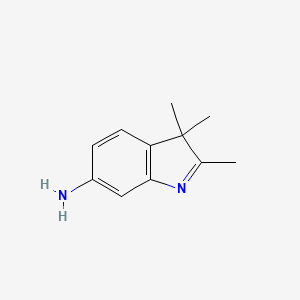
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)
